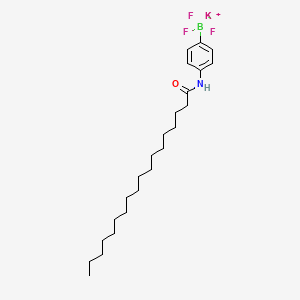

Potassium trifluoro(4-octadecanamidophenyl)boranuide

Description

Properties

IUPAC Name |

potassium;trifluoro-[4-(octadecanoylamino)phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40BF3NO.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)29-23-20-18-22(19-21-23)25(26,27)28;/h18-21H,2-17H2,1H3,(H,29,30);/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECVQUGLJAGYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCCC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40BF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-octadecanamidophenyl)boranuide typically involves the reaction of 4-octadecanamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference . The process involves the following steps:

- Dissolution of 4-octadecanamidophenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).

- Addition of potassium trifluoroborate to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-octadecanamidophenyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

Reduction: It can be reduced to form different borane complexes.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed, with reagents like aryl halides.

Major Products Formed

The major products formed from these reactions include various boronic acids, borane complexes, and substituted organotrifluoroborates .

Scientific Research Applications

Key Applications

-

Suzuki-Miyaura Cross-Coupling Reactions

- Potassium trifluoro(4-octadecanamidophenyl)boranuide is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This method is widely applied in the synthesis of pharmaceuticals and organic materials.

- Case Study : A study demonstrated its effectiveness in synthesizing complex aryl compounds, showcasing a high yield and selectivity in reactions involving various aryl halides and triflates .

-

Synthesis of Photonic Crystals

- The compound plays a role in the synthesis of photonic crystals, which are essential for developing advanced optical materials used in telecommunications and sensing technologies.

- Data Table :

- Dye-Sensitized Solar Cells

-

Mannich Reactions

- The compound facilitates Mannich reactions, which are critical for synthesizing β-amino carbonyl compounds. This application is significant in medicinal chemistry for drug discovery.

- Data Table :

- Polymerization Reactions

- This compound is used in various polymerization processes, contributing to the development of new materials with tailored properties.

- Data Table :

Mechanism of Action

The mechanism of action of potassium trifluoro(4-octadecanamidophenyl)boranuide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with palladium catalysts in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among potassium trifluoroborate derivatives lie in the substituents attached to the phenyl ring or borate center. Below is a comparative analysis:

Key Observations :

- Lipophilicity: The octadecanamido group confers significantly higher hydrophobicity compared to methoxy, hydroxy, or phenoxy substituents. This impacts solubility, favoring non-polar solvents .

- Electronic Effects : Electron-withdrawing groups (e.g., piperidine carbonyl) enhance the electrophilicity of the borate, whereas electron-donating groups (e.g., methoxy) may stabilize the intermediate in Suzuki-Miyaura couplings .

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions. The octadecanamido derivative’s reactivity is modulated by its steric and electronic properties:

- Steric Hindrance : The bulky C18 chain may reduce reaction rates in coupling with aryl halides, as observed in studies of N-methylheteroaryl trifluoroborates .

- Electronic Tuning : Derivatives like the piperidine carbonyl analog (MFCD11977715) exhibit enhanced reactivity due to electron-withdrawing effects, facilitating transmetallation .

- Solubility Limitations : The lipophilicity of the octadecanamido compound may necessitate the use of micellar or phase-transfer conditions, unlike hydrophilic analogs (e.g., 4-hydroxyphenyl) that dissolve readily in polar aprotic solvents .

Physical and Chemical Properties

Biological Activity

Potassium trifluoro(4-octadecanamidophenyl)boranuide, a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

- Chemical Formula : C₁₉H₃₈BF₃K

- Molecular Weight : 348.32 g/mol

- CAS Number : 153766-81-5

The compound is characterized by the presence of a trifluoroborate moiety, which enhances its nucleophilicity compared to traditional arylboronic acids. This property is crucial for its applications in various biological systems, particularly in drug design and synthesis.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Nucleophilic Reactions : The trifluoroborate group allows for efficient participation in cross-coupling reactions, particularly in the formation of biaryls through Suzuki-Miyaura coupling. This capability is vital for synthesizing complex organic molecules used in pharmaceuticals .

- Immunomodulatory Effects : Research indicates that derivatives of trifluoroborate compounds can influence immune responses, potentially leading to applications in immunotherapy .

- Cell Membrane Interaction : The hydrophobic octadecanamide chain may facilitate membrane penetration, enhancing the bioavailability of the compound in cellular environments.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways has been noted, leading to apoptosis in tumor cells.

Case Study: Cancer Cell Lines

A study investigating the effects of this compound on human breast cancer cell lines (MCF-7) showed:

- IC₅₀ Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Induction of oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a bioavailability score indicating potential effectiveness in therapeutic applications. Key parameters include:

- Log P (Octanol-Water Partition Coefficient) : 3.44, suggesting good lipid solubility.

- Solubility : Soluble in water (0.139 mg/ml), which enhances its potential for systemic delivery.

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are critical:

- Toxicity Studies : Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

- Regulatory Status : As a novel compound, it has not yet undergone extensive regulatory review but falls under general safety guidelines for chemical handling.

Q & A

Q. What synthetic methodologies are recommended for preparing potassium trifluoro(4-octadecanamidophenyl)boranuide?

The synthesis typically involves introducing the boronate group to a functionalized aryl precursor. A common approach is:

- Step 1 : Prepare 4-octadecanamidophenylboronic acid via palladium-catalyzed borylation of 4-bromo-N-octadecylbenzamide.

- Step 2 : React with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt.

- Validation : Use ¹⁹F NMR to confirm trifluoroborate formation (δ ≈ -135 to -145 ppm) and IR spectroscopy to verify the amide C=O stretch (~1650 cm⁻¹).

Reference Suzuki-Miyaura protocols for analogous aryltrifluoroborates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aryl protons (δ 6.5–8.0 ppm) and the octadecanamido chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups).

- ¹¹B NMR : A singlet near δ 3–5 ppm confirms tetrahedral boron geometry.

- ¹⁹F NMR : A sharp peak at δ -140 ppm validates trifluoroborate formation.

- FTIR : Confirm amide I (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

For hydrophobic long-chain derivatives, use deuterated chloroform or DMSO-d₆ to enhance solubility .

Q. How should this compound be stored to ensure stability?

- Handling : Avoid moisture and oxygen to prevent hydrolysis (trifluoroborates degrade to boronic acids in water).

- Storage : Under inert gas (N₂/Ar) at -20°C in a desiccator.

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .

Advanced Research Questions

Q. How does the octadecanamido substituent influence reactivity in cross-coupling reactions?

The long alkyl chain:

- Pros : Enhances solubility in nonpolar solvents (e.g., toluene) and stabilizes micellar systems in aqueous Suzuki-Miyaura reactions.

- Cons : May sterically hinder transmetalation steps, reducing coupling efficiency.

Methodological Insight : Optimize ligand choice (e.g., SPhos or XPhos) and use phase-transfer catalysts (e.g., TBAB) to improve yields. Compare reactivity with shorter-chain analogs (e.g., acetamido derivatives) .

Q. How can contradictory data on thermal stability be resolved?

- Issue : Some studies report decomposition >200°C, while others suggest stability up to 300°C.

- Analysis : Perform thermogravimetric analysis (TGA) under N₂ to measure decomposition onset. Pair with differential scanning calorimetry (DSC) to identify phase transitions.

- Hypothesis : Discrepancies may arise from residual solvents or impurities. Purify via recrystallization (e.g., ethanol/water) before testing .

Q. What strategies mitigate ecological risks during disposal?

- Challenge : Perfluorinated compounds (PFCs) like trifluoroborates persist in ecosystems.

- Solution : Incinerate at >1000°C with scrubbers to capture HF emissions. Avoid aqueous disposal to prevent boronate leaching into groundwater.

- Validation : Monitor degradation byproducts (e.g., fluorides) via ion chromatography .

Q. How does the electronic effect of the amide group impact boron center reactivity?

- Mechanistic Insight : The electron-withdrawing amide group polarizes the B–F bond, increasing electrophilicity at boron.

- Experimental Design : Compare coupling rates of 4-octadecanamidophenyltrifluoroborate with electron-neutral (e.g., methyl-substituted) analogs. Use Hammett σ constants to quantify electronic effects.

- Data Interpretation : Lower yields in electron-deficient systems may indicate slower transmetalation .

Methodological Notes

- Data Reproducibility : Replicate cross-coupling reactions under strictly anhydrous conditions (e.g., molecular sieves) to minimize variability.

- Advanced Characterization : Employ X-ray crystallography (if crystals form) or solid-state NMR to resolve boron coordination geometry.

- Contradiction Resolution : Cross-reference with structurally similar compounds (e.g., potassium trifluoro(methyl)boranuide, melting point 168–183°C ) to benchmark thermal behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.